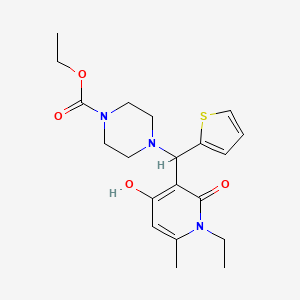
(Z)-N-methyl-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)indoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-methyl-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)indoline-2-carboxamide is a useful research compound. Its molecular formula is C22H24N2O5 and its molecular weight is 396.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Polymer Applications
The research on related acrylamides, including (Z)-N-methyl-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)indoline-2-carboxamide, often focuses on the synthesis of novel compounds and their applications in creating polymers with specific properties. For instance, RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization has been used to synthesize water-soluble and thermoresponsive polymers from acrylamides containing amino acid moieties, such as proline and hydroxyproline (Mori, H., Kato, I., Matsuyama, M., & Endo, T., 2008). This approach indicates the potential for controlled synthesis of polymers with specific functionalities, which could include derivatives of the specified compound.
Antifungal Agents
Another direction of research involves the synthesis of new heterocyclic compounds derived from similar acrylamide structures, aiming to develop potent antifungal agents (Gomha, S. M., & Abdel‐Aziz, H., 2012). This showcases the broader potential of this compound and related compounds in pharmaceutical applications, specifically in the development of new antifungal medications.
Fluorescent Scaffolds
Research has also explored the use of acrylamide reactions to create novel fluorescent scaffolds. One study employed the reaction of azaheterocyclic enamines with acrylamide to prepare fluorescent scaffolds possessing a benzo[e]indoline moiety (Buinauskaitė, V., Martynaitis, V., Mangelinckx, S., Kreiza, G., Kimpe, N., & Šačkus, A., 2012). Such scaffolds have potential applications in molecular imaging and sensing, further illustrating the versatility of this compound derivatives in scientific research.
Conformational Preferences Study
The conformational preferences of proline analogues, which are structurally related to this compound, have been investigated to understand their behavior in different environments (Warren, J. G., Revilla-López, G., Alemán, C., Jiménez, A., Cativiela, C., & Torras, J., 2010). This research contributes to the fundamental understanding of how the structural features of such compounds influence their physical and chemical properties, which is crucial for designing functional materials and pharmaceuticals.
Antifouling Membrane Development
In the context of environmental technology, studies have focused on improving the antifouling properties of polyamide nanofiltration membranes by manipulating the density of surface functional groups, including carboxyl groups, which are relevant to the chemical nature of this compound (Mo, Y., Tiraferri, A., Yip, N. Y., Adout, A., Huang, X., & Elimelech, M., 2012). This work demonstrates the potential of acrylamide derivatives in enhancing the performance of filtration membranes, highlighting the compound's applicability in water treatment technologies.
Eigenschaften
IUPAC Name |
N-methyl-1-[(Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-23-22(26)17-13-15-7-5-6-8-16(15)24(17)20(25)10-9-14-11-18(27-2)21(29-4)19(12-14)28-3/h5-12,17H,13H2,1-4H3,(H,23,26)/b10-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYYAWOJQWZYDX-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)/C=C\C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B2939543.png)


![6-bromo-8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B2939549.png)


![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-chlorobenzyl)propane-1-sulfonamide](/img/structure/B2939555.png)



![Rel-(1R,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2939559.png)


![2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2939566.png)
